

In-Depth Technical Guide to Aluminum Sodium Phosphate: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum sodium phosphate*

Cat. No.: *B1228456*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **aluminum sodium phosphate**, a versatile inorganic compound with significant applications across various industries, including its role as an excipient in pharmaceutical formulations. This document details its chemical identity, synthesis protocols, analytical methods, and established applications, with a focus on providing actionable information for scientific and research applications.

Chemical Formula and CAS Number

Aluminum sodium phosphate, often referred to as sodium aluminum phosphate (SALP), encompasses a family of inorganic compounds with varying stoichiometries. These compounds are broadly categorized into acidic and basic forms, each with distinct properties and applications. The generic CAS number for sodium aluminum phosphate is 7785-88-8, which may be used for mixtures or compounds of undefined stoichiometry.[\[1\]](#)[\[2\]](#)

For more precise identification, specific chemical formulas and CAS numbers are used for different forms of SALP.

Compound Name	Common Name/Abbreviation	Chemical Formula	CAS Number
Sodium Aluminum Phosphate, acidic	Acidic SALP	$\text{NaH}_{14}\text{Al}_3(\text{PO}_4)_8 \cdot 4\text{H}_2\text{O}$	10305-76-7[1]
Sodium Aluminum Phosphate, acidic, anhydrous	Anhydrous Acidic SALP	$\text{Na}_3\text{H}_{15}\text{Al}_2(\text{PO}_4)_8$	10279-59-1[1]
Sodium Aluminum Phosphate, basic	Basic SALP	$\text{Na}_{15}\text{Al}_3(\text{PO}_4)_8$	
Sodium Aluminum Phosphate	Generic	$\text{Na}_x\text{Al}_y(\text{PO}_4)_z$	7785-88-8[1]

Physicochemical Properties

Sodium aluminum phosphate typically presents as a white, odorless powder.[3] Its solubility is a key characteristic; it is generally insoluble in water but soluble in hydrochloric acid.[4][5]

Property	Value
Appearance	White, odorless powder
Solubility	Insoluble in water; Soluble in hydrochloric acid
pH	Acidic to litmus (for acidic forms)

Synthesis and Manufacturing

The synthesis of sodium aluminum phosphate generally involves the reaction of a sodium-containing compound, an aluminum source, and phosphoric acid.[1] The specific ratios of the reactants and the reaction conditions determine the final form of the SALP produced.

A common laboratory-scale synthesis for acidic sodium aluminum phosphate involves the following steps:

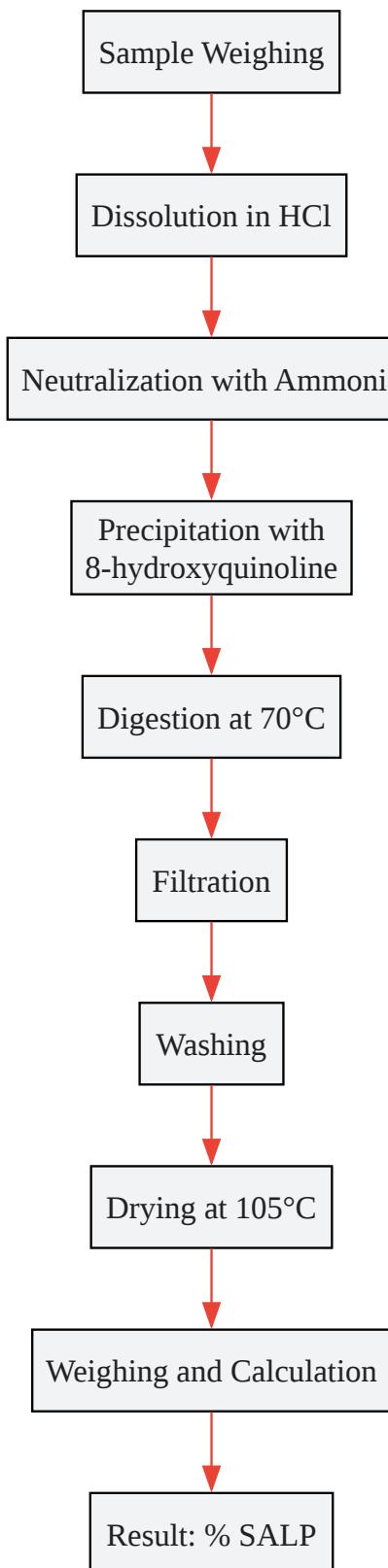
- Reaction Mixture Preparation: A solution of phosphoric acid is prepared, to which a sodium source, such as sodium carbonate, is slowly added.
- Addition of Aluminum Source: An aluminum source, like aluminum hydroxide, is then added to the heated solution with agitation.
- Crystallization: The reaction mixture is maintained at an elevated temperature to promote the formation of crystalline SALP.
- Recovery and Drying: The resulting precipitate is then washed and dried to yield the final product.

Characterization of the synthesized SALP is crucial to confirm its identity and purity. Techniques such as X-ray powder diffraction (XRD) and near-infrared spectroscopy (NIR) are commonly employed for this purpose.[\[2\]](#)

General synthesis workflow for Sodium Aluminum Phosphate (SALP).

Experimental Protocols: Analysis and Quality Control

The quality and purity of sodium aluminum phosphate are assessed using standardized analytical methods. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex provide detailed protocols for the assay of SALP.[\[5\]](#)[\[6\]](#)


Assay for Acidic Sodium Aluminum Phosphate

This method determines the percentage of $\text{NaAl}_3\text{H}_{14}(\text{PO}_4)_8 \cdot 4\text{H}_2\text{O}$ or $\text{Na}_3\text{H}_{15}\text{Al}_2(\text{PO}_4)_8$ in the sample.

Procedure:

- Sample Preparation: Accurately weigh approximately 2.5 g of the sample and dissolve it in 15 ml of hydrochloric acid by boiling gently for about 5 minutes. Cool the solution and dilute it to 250 ml with water.
- Neutralization: Transfer a 10 ml aliquot of the sample solution to a beaker and neutralize it with ammonia TS using phenolphthalealein TS as an indicator.

- Precipitation: Acidify the solution with dilute hydrochloric acid until the precipitate just dissolves. Dilute to 100 ml with water and heat to 70-80°C. Add 10 ml of 8-hydroxyquinoline TS, followed by sufficient ammonium acetate TS to induce the formation of a yellow precipitate, and then add an excess of 30 ml.
- Digestion and Filtration: Digest the precipitate at 70°C for 30 minutes. Filter the precipitate through a dried and weighed crucible.
- Washing and Drying: Wash the precipitate thoroughly with hot water and dry it at 105°C for 2 hours.
- Calculation: Cool the crucible in a desiccator and weigh. The amount of SALP is calculated from the weight of the precipitate. Each mg of the precipitate corresponds to 0.689 mg of $\text{NaAl}_3\text{H}_{14}(\text{PO}_4)_8 \cdot 4\text{H}_2\text{O}$ or 0.977 mg of $\text{Na}_3\text{H}_{15}\text{Al}_2(\text{PO}_4)_8$.[\[5\]](#)

[Click to download full resolution via product page](#)

Assay workflow for acidic Sodium Aluminum Phosphate.

Applications in Research and Industry

Sodium aluminum phosphate has a range of applications stemming from its chemical properties.

Food Industry

In the food industry, acidic SALP is widely used as a leavening acid in baking powders.^[1] It reacts with baking soda (sodium bicarbonate) upon heating to produce carbon dioxide gas, which causes the dough to rise. Basic forms of SALP are utilized as emulsifiers in processed cheeses.^[7]

Pharmaceutical Industry

In the pharmaceutical sector, sodium aluminum phosphate is used as an excipient in solid dosage forms.^[4] Its primary functions in tablet and capsule manufacturing are as a binder and filler.^[4] As a binder, it contributes to the cohesive properties of the powdered formulation, ensuring that tablets remain intact after compression. As a filler, it adds bulk to formulations that contain very small amounts of the active pharmaceutical ingredient (API).

The use of SALP as a pharmaceutical excipient is based on its inert nature, compatibility with many APIs, and its GRAS (Generally Recognized as Safe) status for consumption.^{[8][9]}

Key application areas of Sodium Aluminum Phosphate.

Regulatory Status and Safety

Sodium aluminum phosphate is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, under 21 CFR 182.1781.^{[8][10]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety and established a provisional tolerable weekly intake (PTWI) for aluminum from all sources.^[6] ^{[11][12]} While generally considered safe, individuals with kidney conditions may need to be mindful of their intake of aluminum-containing compounds.^[13] For pharmaceutical use, while its GRAS status for food is a strong indicator of its low toxicity, specific regulatory filings for its use as an excipient in drug products are necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Aluminium Phosphate | Citrate, Sulfate, Acetate and Carbonate manufacturer&factory [kandschem.com]
- 4. gjphosphate.com [gjphosphate.com]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. foodadditives.net [foodadditives.net]
- 8. eCFR :: 21 CFR 182.1781 -- Sodium aluminum phosphate. [ecfr.gov]
- 9. 21 CFR § 582.1781 - Sodium aluminum phosphate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. GovInfo [govinfo.gov]
- 11. fao.org [fao.org]
- 12. Re-evaluation of aluminium sulphates (E 520–523) and sodium aluminium phosphate (E 541) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to Aluminum Sodium Phosphate: Chemical Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1228456#aluminum-sodium-phosphate-chemical-formula-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com